molecular formula C19H21N3O2 B2583579 3-{[4-(Dimethylamino)phenyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione CAS No. 1009289-75-1

3-{[4-(Dimethylamino)phenyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B2583579
CAS No.: 1009289-75-1
M. Wt: 323.396
InChI Key: YJKMGOAOAGGMKP-UHFFFAOYSA-N
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Description

3-{[4-(Dimethylamino)phenyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative featuring two distinct aromatic substituents: a 4-(dimethylamino)phenylamino group at the 3-position and a 4-methylphenyl group at the 1-position.

Properties

IUPAC Name

3-[4-(dimethylamino)anilino]-1-(4-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-13-4-8-16(9-5-13)22-18(23)12-17(19(22)24)20-14-6-10-15(11-7-14)21(2)3/h4-11,17,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKMGOAOAGGMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Dimethylamino)phenyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)aniline with 4-methylbenzaldehyde to form an intermediate Schiff base, followed by cyclization with maleic anhydride under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetic acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Catalysts and advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Dimethylamino)phenyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: N-oxides of the parent compound.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated derivatives with bromine or chlorine atoms.

Scientific Research Applications

3-{[4-(Dimethylamino)phenyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and cancers.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-{[4-(Dimethylamino)phenyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s structure can be compared to related pyrrolidine-2,5-dione derivatives and aromatic heterocycles (Table 1). Key differences lie in the substituents on the aromatic rings and the core heterocycle:

Compound Name Core Structure 1-Position Substituent 3-Position Substituent Molecular Formula Molecular Weight Notable Properties/Activities
3-{[4-(Dimethylamino)phenyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione 4-Methylphenyl 4-(Dimethylamino)phenylamino C₁₉H₂₂N₃O₂ 324.41 Inferred: Enhanced solubility due to dimethylamino group
1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione (Pyridin-2-ylamino)methyl - C₁₀H₁₂N₃O₂ 206.22 Moderate antimicrobial activity
3-[(4-Methoxyphenyl)amino]-1-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione Pyrrolidine-2,5-dione 4-Methylbenzyl 4-Methoxyphenylamino C₁₉H₂₀N₂O₃ 324.37 Inferred: Lower solubility vs. dimethylamino analog
5-[4-(Dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Pyrazole 4-Methylphenyl 4-(Dimethylamino)phenyl C₁₈H₂₀N₃O 306.38 Twisted pyrazole ring; weak C–H···O interactions in crystal

Key Observations:

  • Substituent Effects on Bioactivity: The pyridine-containing Mannich bases in exhibit moderate antimicrobial activity, suggesting that electron-rich aromatic groups (e.g., pyridine, dimethylamino) may enhance interactions with microbial targets. The dimethylamino group in the target compound could similarly improve bioavailability or target binding.
  • Solubility and Lipophilicity: The dimethylamino group (strong electron-donating) likely increases solubility in polar solvents compared to the methoxy-substituted analog in . Conversely, the 4-methylphenyl group at the 1-position may enhance lipophilicity, influencing membrane permeability.
  • Crystal Packing: The pyrazole derivative in demonstrates that bulky aromatic substituents induce torsional angles (e.g., 82.44° dihedral angle), which could affect the target compound’s crystallinity or stability.

Pharmacological Potential

Further studies could explore its activity against Gram-positive/negative bacteria or fungi, leveraging the dimethylamino group’s role in disrupting microbial membranes or enzymes.

Biological Activity

3-{[4-(Dimethylamino)phenyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Research into its biological activity has revealed various pharmacological properties, including potential anti-inflammatory and antimicrobial effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H22N2O2\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{2}

Biological Activity Overview

The biological activities of this compound have been studied in various contexts. Key findings include:

  • Inhibition of Retinoic Acid Metabolism : A study indicated that derivatives of pyrrolidine-2,5-diones, including this compound, exhibited weak inhibition (68-75%) on the metabolism of all-trans retinoic acid by rat liver microsomes compared to stronger inhibitors like ketoconazole (85%) .
  • Anti-inflammatory Properties : Compounds similar to this compound have shown potential anti-inflammatory effects in cellular models. For example, amidrazone-derived pyrrole-2,5-diones demonstrated significant anti-inflammatory activity without inducing apoptosis or necrosis in PBMCs at lower concentrations .
  • Antimicrobial Activity : The pyrrolidine derivatives have also been noted for their antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Case Study 1: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of a series of pyrrolidine derivatives. The compounds were tested on human PBMCs and exhibited no significant cytotoxicity at concentrations below 100 µg/mL. At higher concentrations, the viability decreased slightly but remained above 60%, indicating a favorable safety profile for potential therapeutic use .

Case Study 2: Metabolic Inhibition

In another investigation focusing on metabolic pathways, researchers assessed the ability of various pyrrolidine derivatives to inhibit retinoic acid metabolism. The results showed that while these compounds were less effective than established inhibitors, they still demonstrated a significant capacity to modulate metabolic processes within liver microsomes .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Inhibition of RA Metabolism68-75% inhibition compared to ketoconazole (85%)
Anti-inflammatoryNo apoptosis/necrosis at low/medium doses
AntimicrobialDisruption of bacterial membranes

Table 2: Cytotoxicity Data in PBMCs

Concentration (µg/mL)Viability (%)
10>90
50>80
10079 (Compound A), 64 (Compound B)

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